1-Acetyl-6-chloro-2-methyl-1h-indol-3-yl acetate
Description
1-Acetyl-6-chloro-2-methyl-1H-indol-3-yl acetate is a substituted indole derivative characterized by acetyl and acetate groups at the 1- and 3-positions, respectively, with chloro and methyl substituents at the 6- and 2-positions of the indole core. For instance, the compound 1-Acetyl-6-chloro-1H-indol-3-yl acetate (ACIA, CAS 108761-33-7) shares a similar backbone, with a molecular formula of C₁₂H₁₀ClNO₃ and a molecular weight of 251.66 g/mol .
Indole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and biological activity. Substitutions like chloro and acetyl groups often influence binding affinity to biological targets, while ester functionalities (e.g., acetate) modulate solubility and bioavailability .
Properties
CAS No. |
5446-24-2 |
|---|---|
Molecular Formula |
C13H12ClNO3 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
(1-acetyl-6-chloro-2-methylindol-3-yl) acetate |
InChI |
InChI=1S/C13H12ClNO3/c1-7-13(18-9(3)17)11-5-4-10(14)6-12(11)15(7)8(2)16/h4-6H,1-3H3 |
InChI Key |
AMJQQQTXFVFJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C)C=C(C=C2)Cl)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis for Indole Core Formation
The indole scaffold forms the foundation of this compound. Traditional methods often employ the Fischer indole synthesis , a cyclization reaction between phenylhydrazines and carbonyl compounds under acidic conditions. For 1-acetyl-6-chloro-2-methyl-1H-indol-3-yl acetate, the synthesis begins with a substituted phenylhydrazine derivative containing chlorine and methyl groups. Cyclization typically occurs under reflux with catalysts like zinc chloride or polyphosphoric acid, yielding the 6-chloro-2-methylindole intermediate.
Introduction of Acetyl Groups
Subsequent acetylation steps introduce the acetyl moieties:
-
N-Acetylation : The indole nitrogen is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine).
-
O-Acetylation : The 3-hydroxyl group of the indole is acetylated under similar conditions, often in a one-pot procedure to minimize purification steps.
Reaction conditions for traditional methods involve prolonged heating (6–8 hours at reflux temperatures), yielding 40–50% of the target compound after chromatographic purification.
Microwave-Assisted Synthesis
Reaction Setup and Optimization
Microwave irradiation has revolutionized the synthesis of indole derivatives by accelerating reaction kinetics. A 2016 study demonstrated the efficacy of this approach for analogous compounds. Key parameters include:
| Parameter | Value |
|---|---|
| Irradiation time | 1 minute |
| Temperature | 80°C |
| Microwave power | 300 W |
| Solvent | Acetic anhydride |
| Base | Triethylamine |
This method utilizes 2-[(carboxymethyl)amino]benzoic acid derivatives as precursors. Under microwave conditions, cyclization and decarboxylation occur simultaneously, directly yielding the acetylated indole scaffold.
Yield and Selectivity
The microwave method achieves yields of 34–71% , significantly higher than traditional approaches. Selectivity for the 3-acetate position is enhanced due to uniform heating, minimizing side reactions. For example, 1-acetyl-6-(trifluoromethyl)-1H-indol-3-yl acetate—a structural analog—was synthesized in 71% yield using this protocol.
Industrial-Scale Production Considerations
Process Optimization
Industrial synthesis prioritizes cost-effectiveness and scalability:
-
Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) reduce waste.
-
Continuous Flow Systems : Enhance heat transfer and reduce reaction times compared to batch processing.
-
Solvent Recovery : Acetic anhydride is distilled and reused to lower costs.
Comparative Analysis of Synthesis Methods
The table below contrasts traditional and microwave-assisted methods:
| Metric | Traditional Method | Microwave Method |
|---|---|---|
| Reaction time | 6–8 hours | 1 minute |
| Yield | 40–50% | 34–71% |
| Energy consumption | High (reflux) | Low (targeted heating) |
| Scalability | Moderate | High (batch compatible) |
Microwave synthesis reduces energy input by 90% and eliminates prolonged heating, making it preferable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-6-chloro-2-methyl-1h-indol-3-yl acetate undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using thionyl chloride or bromine, methylation using methyl iodide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ylmethanol derivatives .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that are being explored in various research contexts:
Anticancer Activity
1-Acetyl-6-chloro-2-methyl-1H-indol-3-yl acetate has demonstrated promising anticancer properties. It has been evaluated for its efficacy against several human cancer cell lines, showing significant cell growth inhibition. For example, studies have indicated that related indole derivatives possess IC50 values ranging from 4.0 to 10.0 µM against multiple cancer types .
Antimicrobial Properties
Research indicates that indole derivatives, including 1-acetyl-6-chloro-2-methyl-1H-indol-3-yl acetate, have potential antimicrobial activities. They have been tested against various bacterial strains and shown to possess inhibitory effects comparable to standard antibiotics .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory responses by reducing pro-inflammatory cytokines such as IL-6 and TNF-alpha in treated cell cultures. This indicates potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several case studies have highlighted the applications and efficacy of 1-acetyl-6-chloro-2-methyl-1H-indol-3-yl acetate:
Mechanism of Action
The mechanism of action of 1-Acetyl-6-chloro-2-methyl-1h-indol-3-yl acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Halogen Influence : Chloro and bromo substituents enhance molecular weight and may alter binding interactions in biological systems (e.g., halogen bonding) .
- Functional Groups : Esterified acetates (e.g., 3-acetate) generally improve solubility in organic solvents, whereas carboxylic acids (e.g., 2-carboxylic acid) enhance aqueous solubility .
Biological Activity
1-Acetyl-6-chloro-2-methyl-1H-indol-3-yl acetate is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of C12H12ClN2O2 and a molecular weight of approximately 250.68 g/mol. Its structural features contribute to its reactivity and biological activity, typical of indole derivatives.
Antimicrobial Activity
Indole derivatives, including 1-acetyl-6-chloro-2-methyl-1H-indol-3-yl acetate, have been shown to possess significant antimicrobial properties. Studies indicate that compounds with chloro and methyl substituents exhibit enhanced antibacterial and antifungal activities. For instance:
Research suggests that these compounds can inhibit microbial growth effectively, making them potential candidates for treating infections.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of indole derivatives. For example, studies have shown that certain indole compounds can induce apoptosis in cancer cells and inhibit tumor growth. The following table summarizes key findings on the anticancer activity of related indole compounds:
These findings suggest that the compound's structural characteristics may enhance its ability to target cancer cells while minimizing toxicity to normal cells.
Anti-inflammatory Activity
The anti-inflammatory properties of indole derivatives are also noteworthy. Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them potential therapeutic agents for inflammatory diseases. A study demonstrated the following effects:
This anti-inflammatory activity could be beneficial in managing conditions characterized by excessive inflammation.
Case Studies
Several case studies have explored the biological activity of indole derivatives similar to 1-acetyl-6-chloro-2-methyl-1H-indol-3-yl acetate:
- Anticancer Study : A study on related indole compounds showed a significant reduction in cell viability in breast cancer cell lines at concentrations as low as 10 μM, indicating potent anticancer activity.
- Antimicrobial Evaluation : Compounds with similar structures were assessed for their ability to inhibit bacterial growth, demonstrating effective results against resistant strains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Acetyl-6-chloro-2-methyl-1H-indol-3-yl acetate, and how can yield and purity be maximized?
- Methodological Answer : Multi-step synthesis involving acetylation and chlorination of indole precursors is common. For example, refluxing indole derivatives with acetic anhydride under controlled pH (e.g., using sodium acetate) can achieve acetylation . Purification via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography is recommended to enhance purity . Monitoring reaction progress with TLC or HPLC ensures intermediates are isolated efficiently.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., acetyl C=O stretch near 1700 cm⁻¹) .
- NMR : NMR reveals substitution patterns (e.g., methyl groups at δ 2.1–2.5 ppm; indole protons at δ 7.0–8.0 ppm) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., loss of acetyl or chloro groups) .
- X-ray Crystallography (if crystalline): Resolves 3D structure and confirms regiochemistry .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation .
- In case of skin contact, wash immediately with water for ≥15 minutes; for eye exposure, irrigate with saline and seek medical help .
- Store in airtight containers away from light and moisture to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Conduct dose-response assays to distinguish between therapeutic and toxic ranges.
- Use comparative structural analogs (e.g., non-chlorinated or methyl-substituted indoles) to isolate the role of the chloro group .
- Validate findings across multiple cell lines or microbial strains to account for species-specific responses .
Q. What experimental strategies are effective for studying structure-activity relationships (SAR) of chloro-substituted indole derivatives?
- Methodological Answer :
- Systematic substitution : Synthesize analogs with varying substituents (e.g., replacing acetyl with carboxy or amine groups) and compare bioactivity .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like enzymes or receptors .
- Kinetic studies : Measure enzyme inhibition (e.g., IC₅₀ values) to quantify interactions with biological targets .
Q. How should stability studies be designed to assess degradation under varying conditions (pH, temperature, light)?
- Methodological Answer :
- Forced degradation : Expose the compound to extremes (e.g., 40–80°C, UV light, acidic/alkaline buffers) and monitor degradation via HPLC .
- Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, analyzing purity and by-products .
- pH-dependent stability : Use buffered solutions (pH 1–13) to identify hydrolytic degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
